molecular formula C11H12N2O3 B12901483 3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole CAS No. 106726-25-4

3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B12901483
CAS No.: 106726-25-4
M. Wt: 220.22 g/mol
InChI Key: PFFGHHLOJNJNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole is a nitromethyl-substituted dihydroisoxazole derivative offered for research applications. Compounds within this structural class are of significant interest in medicinal and synthetic chemistry due to the versatility of the nitro group, which can be transformed into other functional groups, and the biological activity often associated with the 4,5-dihydroisoxazole core . The dihydroisoxazole scaffold is present in compounds studied for a range of biological activities, including use as parasiticidal agents in veterinary medicine, β-adrenergic agonists, and inhibitors of tubulin polymerization with demonstrated anticancer activity against human prostate cancer cell lines . The synthesis of this specific compound is inferred from established cycloaddition methodologies. A closely related compound, 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole, was unambiguously synthesized via a high-yielding [3+2] cycloaddition between benzonitrile N-oxide and 3-nitroprop-1-ene, with its regiochemistry confirmed by X-ray crystallography . This suggests a viable synthetic route for the preparation of the 4-methylphenyl analogue. Researchers value this compound for its potential as a synthetic intermediate. The 4,5-dihydroisoxazole ring possesses significant synthetic potential for preparing various valuable building blocks, such as β-hydroxyketones, γ-aminoalcohols, and β-hydroxynitriles . The presence of the nitromethyl group further expands its utility, allowing for subsequent chemical modifications to access a diverse array of functionalized molecules. This product is intended for research and development purposes only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

106726-25-4

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(4-methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C11H12N2O3/c1-8-2-4-9(5-3-8)11-6-10(16-12-11)7-13(14)15/h2-5,10H,6-7H2,1H3

InChI Key

PFFGHHLOJNJNNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(C2)C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of N-propargyl-N-p-tolyl-N-2-furfurylamines under microwave irradiation conditions. This method has been shown to produce the desired compound with high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves the use of organometallic catalysts and controlled reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also gaining popularity in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form amine derivatives.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential use as an active pharmaceutical ingredient (API) due to its biological activities. The oxazole ring system is known for its role in various medicinal compounds.

  • Antimicrobial Activity : Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in antibiotic formulations.
  • Anti-inflammatory Properties : Some oxazole derivatives have demonstrated anti-inflammatory effects in preclinical studies, indicating that 3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole may also possess similar properties.

Material Science

The compound's unique structure can be utilized in the development of new materials with specific properties.

  • Polymer Chemistry : The incorporation of oxazole groups into polymer matrices can enhance thermal stability and mechanical properties. Research into polymer composites that include oxazole derivatives has shown improved performance metrics.
  • Coatings and Adhesives : Due to its chemical stability and potential reactivity, the compound may serve as a building block for advanced coatings and adhesives that require durability under various environmental conditions.

Organic Synthesis

In synthetic organic chemistry, this compound can act as an intermediate or reagent in the synthesis of more complex molecules.

  • Reagent in Chemical Reactions : The nitromethyl group can be utilized in nucleophilic substitution reactions or reductions to yield various functionalized products.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of oxazole derivatives against several bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Gram-positive bacteria.

Case Study 2: Polymer Development

Research conducted on the incorporation of oxazole-based compounds into polycarbonate matrices revealed enhanced thermal stability and impact resistance compared to standard polycarbonate materials. This study highlights the potential for developing next-generation materials for automotive and aerospace applications.

Mechanism of Action

The mechanism of action of 5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The nitromethyl group can participate in redox reactions, while the p-tolyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural analogues differ in substituents at positions 3 and 5, leading to variations in biological activity and physicochemical properties. Key examples include:

Compound Name Substituents (Position 3) Substituents (Position 5) Key Applications Reference ID
Pyroxasulfone Methanesulfonyl group 5,5-dimethyl Pre-emergence herbicide
3-(Furan-2-yl)-5-(substituted phenyl) Furan-2-yl Substituted phenyl Antidepressant/antianxiety
5-(1-Benzofuran-2-yl)-3-(4-methylphenyl) 4-Methylphenyl Benzofuran-2-yl Structural studies
3-{[5-(Difluoromethoxy)...} (Pyroxasulfone) Aryl-sulfonyl 5,5-dimethyl Herbicidal activity
Key Observations:
  • Pyroxasulfone (5,5-dimethyl substitution) exhibits potent herbicidal activity under upland conditions due to optimized lipophilicity (logP ~4.7) and stability .
  • Antidepressant Isoxazolines (e.g., compound 2e in ) feature electron-donating substituents (e.g., phenolic -OH), which correlate with monoamine oxidase (MAO) inhibition. The nitromethyl group’s electron-withdrawing nature may shift activity toward different targets .
  • Crystal Structure Analogues : The 4-methylphenyl group in induces a flattened envelope conformation in the isoxazoline ring (puckering parameter Q = 0.2406 Å), likely influencing intermolecular interactions and packing efficiency.

Physicochemical Properties

  • logP and Solubility : Pyroxasulfone’s logP (~4.7) ensures soil adsorption and prolonged activity . The nitromethyl group in the target compound may lower logP (estimated ~3.5–4.0), increasing water solubility but reducing persistence.
  • Hydrogen Bonding : Crystal structures of analogues (e.g., ) reveal intermolecular C–H···O and O–H···N bonds, critical for stability. Nitromethyl’s nitro group may introduce additional hydrogen-bonding sites, altering crystallization behavior.

Biological Activity

3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound notable for its unique chemical structure and potential biological activities. The compound features a five-membered oxazole ring substituted with a nitromethyl group and a para-methylphenyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H12_{12}N2_{2}O2_{2} with a molecular weight of approximately 218.24 g/mol. The presence of the nitromethyl group enhances the compound's electrophilic character, which can facilitate various chemical reactions and interactions with biological macromolecules.

Property Value
Molecular FormulaC12_{12}H12_{12}N2_{2}O2_{2}
Molecular Weight218.24 g/mol
StructureStructure
Functional GroupsNitromethyl, Oxazole

Biological Activities

Research indicates that compounds containing an oxazole ring exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that oxazole derivatives can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : Certain oxazole compounds have demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation in various models.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Interaction with DNA/RNA : Potential intercalation into nucleic acids could disrupt cellular processes.
  • Modulation of Signaling Pathways : The compound might affect signaling cascades critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of oxazole derivatives similar to this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls.
  • Cytotoxicity Assay : In vitro assays on cancer cell lines showed that compounds with similar structures induced apoptosis in a dose-dependent manner.
  • Anti-inflammatory Research : An animal model study demonstrated that an oxazole derivative reduced paw edema significantly compared to untreated groups.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The lipophilicity due to methyl substitutions may enhance absorption through biological membranes.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation reactions.
  • Toxicity Profiles : Preliminary toxicity studies suggest low toxicity at therapeutic doses; however, further investigations are needed to establish safety profiles.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions of nitrile oxides with alkenes or nitromethyl precursors. For example, oxazole rings can be constructed via 1,3-dipolar cycloaddition, with nitro groups introduced via nitration or substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically impact yield and purity. For instance, polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency, while acidic conditions stabilize nitro intermediates. Evidence from structurally similar oxazoles (e.g., methyl 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate) suggests that ester or carboxamide substituents require careful protection/deprotection strategies to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structure and purity?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., nitro group stretching at ~1520–1350 cm⁻¹, oxazole ring vibrations at ~1650–1600 cm⁻¹) .
  • NMR : 1^1H and 13^13C NMR resolve substituent positions on the oxazole ring and aromatic protons (e.g., 4-methylphenyl group signals at δ ~2.3 ppm for CH₃ and ~7.2–7.4 ppm for aromatic protons) .
  • HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃N₃O₃ at m/z 265.22) .
  • X-ray crystallography : Resolves stereochemistry and confirms dihydro-oxazole ring conformation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, MD simulations) elucidate the electronic properties and reactivity of this oxazole derivative?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .
  • Molecular Dynamics (MD) : Simulates solvation effects and stability in biological matrices. Parameters like solvent-accessible surface area (SASA) can predict aggregation tendencies .
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., between nitro groups and the oxazole ring) to explain stabilization mechanisms .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar nitromethyl-substituted oxazoles?

  • Methodological Answer :
  • Systematic SAR Studies : Compare substituent effects (e.g., 4-methylphenyl vs. 4-nitrophenyl) on bioactivity using standardized assays (e.g., enzyme inhibition or cytotoxicity models) .
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent choice in cell-based assays affecting solubility) .
  • Dose-Response Validation : Replicate experiments across independent labs to confirm potency thresholds and eliminate batch-specific impurities .

Q. How does the nitro group's position and substitution pattern affect the compound's stability under various experimental conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures; nitro groups at sterically hindered positions (e.g., 5-nitromethyl) may reduce thermal stability compared to para-substituted nitroaryl analogs .
  • pH-Dependent Stability Studies : Nitro groups can hydrolyze under alkaline conditions, requiring buffered solutions (pH 5–7) for long-term storage .
  • Comparative Crystallography : Structural analogs (e.g., 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives) show that nitro group orientation influences π-π stacking and crystal packing stability .

Q. What experimental designs are recommended for studying the environmental fate of this compound in ecotoxicological models?

  • Methodological Answer :
  • Microcosm Studies : Use randomized block designs to assess biodegradation in soil/water systems, monitoring metabolites via LC-MS/MS .
  • Trophic Transfer Models : Expose aquatic organisms (e.g., Daphnia) to sublethal doses and quantify bioaccumulation factors (BAFs) .
  • QSAR Modeling : Predict environmental persistence using descriptors like logP (octanol-water partition coefficient) and topological polar surface area (TPSA) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., corroborate NMR with X-ray data) and apply statistical tools (e.g., ANOVA for batch-to-batch variability) .
  • Theoretical Frameworks : Link reactivity studies to conceptual frameworks like frontier molecular orbital theory or Hammett substituent constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.